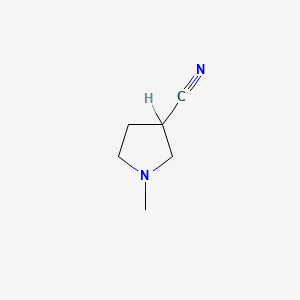

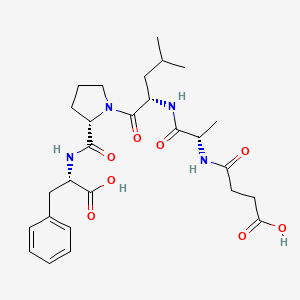

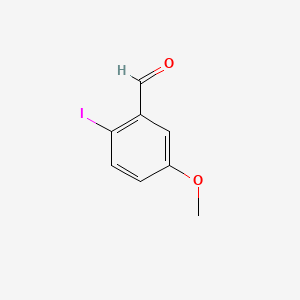

Suc-Ala-Leu-Pro-Phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Peptide Chemistry and Enzyme Inhibition

Research in peptide chemistry, particularly involving "Suc-Ala-Leu-Pro-Phe-OH" and related sequences, has contributed significantly to understanding the structure-activity relationships of peptides and their roles in inhibiting specific enzymes. For instance, studies on peptide chemistry have led to the development of specific inhibitors for enzymes like spleen fibrinolytic proteinase (SFP), employing strategies such as the use of D-amino acids for antagonist development in peptides related to hormone and enzyme functions (Okada, 2009).

Environmental Contaminants and Analytical Chemistry

Sucralose (a compound related by context to the discussion of "Suc-Ala-Leu-Pro-Phe-OH") has been identified as an emerging environmental contaminant. Studies have explored its presence in water sources and its potential as an environmental marker due to its stability and persistence. Such research sheds light on the environmental impact of synthetic compounds and their analytical detection and implications for water safety and environmental health (Lange, Scheurer, & Brauch, 2012).

Nanomaterials and Eco-Environmental Applications

In the realm of nanotechnology and environmental applications, the enzyme-mimicking activities of metal and metal-oxide nanozymes have been investigated. Such nanozymes can catalyze the removal and transformation of environmental contaminants, offering a promising avenue for eco-environmental restoration and pollution mitigation. This research highlights the potential of nanozymes in environmental applications, including the degradation of phenolic contaminants in aquatic ecosystems (Chen et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWLENXZHAFXAI-VMXMFDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

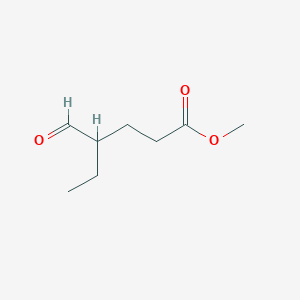

Molecular Formula |

C27H38N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11092823 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)